3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2]oxazolo[5,4-b]pyridine
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Overview
Description
3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2]oxazolo[5,4-b]pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron-containing dioxaborolane ring fused to an oxazolo-pyridine system. Its distinct chemical properties make it valuable for various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2]oxazolo[5,4-b]pyridine typically involves the formation of the dioxaborolane ring followed by its attachment to the oxazolo-pyridine core. One common method includes the reaction of a suitable pyridine derivative with a boronic acid or boronate ester under catalytic conditions. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2]oxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2]oxazolo[5,4-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2]oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophilic sites in biological molecules, influencing their activity. This property makes it a valuable tool in medicinal chemistry for designing enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar applications.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A closely related compound with a similar structure and reactivity.
Uniqueness
3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2]oxazolo[5,4-b]pyridine is unique due to its fused oxazolo-pyridine system, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability .
Properties
Molecular Formula |
C13H17BN2O3 |
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Molecular Weight |
260.10 g/mol |
IUPAC Name |
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C13H17BN2O3/c1-8-10-6-9(7-15-11(10)17-16-8)14-18-12(2,3)13(4,5)19-14/h6-7H,1-5H3 |
InChI Key |
JXHAIIYYTWWGBP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)ON=C3C |
Origin of Product |
United States |
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